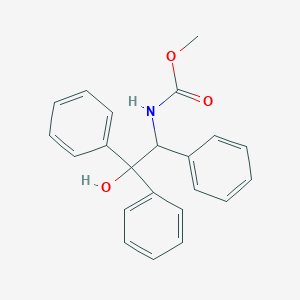

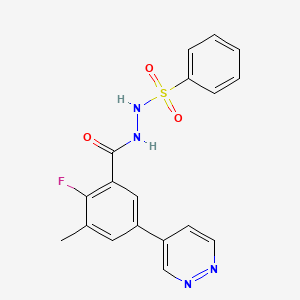

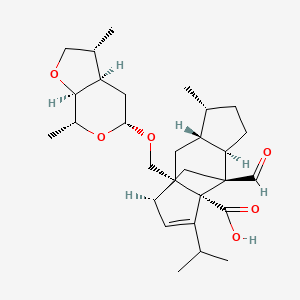

H-DL-Tyr-DL-Glu-DL-Tyr-DL-Glu-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チロシル-グルタミル-チロシル-グルタミン酸は、チロシンとグルタミン酸のアミノ酸で構成されるペプチドです。この化合物は、タンパク質消化またはタンパク質異化の不完全な分解産物です。 これは生理学的または細胞シグナル伝達効果を持つことが知られていますが、ほとんどは特定のアミノ酸分解経路への短命な中間体です .

準備方法

合成経路と反応条件

チロシル-グルタミル-チロシル-グルタミン酸の合成は、通常、チロシンとグルタミン酸のアミノ酸を段階的に結合することを含みます。これは、固相ペプチド合成(SPPS)などの標準的なペプチド合成技術を使用して実現できます。反応条件には、通常、ジシクロヘキシルカルボジイミド(DCC)とN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬を使用して、ペプチド結合の形成を促進することが含まれます。

工業生産方法

チロシル-グルタミル-チロシル-グルタミン酸の工業生産には、自動ペプチド合成装置を使用した大規模ペプチド合成が含まれる場合があります。これらの機械は、制御された方法でアミノ酸を効率的に結合させることができ、所望のペプチドの純度と収率を高くすることができます。このプロセスには、高速液体クロマトグラフィー(HPLC)などの精製ステップも含まれる場合があります。これは、不純物を除去するためです。

化学反応の分析

反応の種類

チロシル-グルタミル-チロシル-グルタミン酸は、次のようなさまざまな化学反応を受ける可能性があります。

酸化: チロシン残基は、ジチロシンまたはその他の酸化生成物を形成するように酸化される可能性があります。

還元: 還元反応は、ペプチド構造に存在する場合、ジスルフィド結合を標的にすることができます。

置換: 置換反応は、ペプチドのアミノ基またはカルボキシル基で起こる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)またはその他の酸化剤は、穏やかな条件下で使用できます。

還元: ジチオトレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤が一般的に使用されます。

置換: さまざまな求核剤は、所望の修飾に応じて、置換反応に使用できます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チロシン残基の酸化はジチロシンの形成につながる可能性がありますが、還元はジスルフィド結合の切断につながる可能性があります。

科学研究の応用

チロシル-グルタミル-チロシル-グルタミン酸は、次のようないくつかの科学研究の応用があります。

化学: ペプチド合成と分解を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達とタンパク質相互作用における役割について調査されています。

医学: 薬物送達システムなど、潜在的な治療用途について探求されています。

科学的研究の応用

Tyrosyl-glutamyl-tyrosyl-glutamic acid has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and degradation.

Biology: Investigated for its role in cell signaling and protein interactions.

Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

作用機序

チロシル-グルタミル-チロシル-グルタミン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。ペプチドは、受容体または酵素に結合して、その活性を調節し、下流のシグナル伝達カスケードをトリガーすることができます。 正確な分子標的と経路は、特定の生物学的コンテキストと他の相互作用する分子の存在によって異なります .

類似の化合物との比較

類似の化合物

チロシル-グルタミン酸: チロシンとグルタミン酸で構成されるジペプチドで、タンパク質消化と細胞シグナル伝達における役割で知られています.

グルタミル-チロシン: 類似の特性と機能を持つ別のジペプチド。

チロシル-チロシン: 2つのチロシン残基で構成されるジペプチドで、さまざまな生化学プロセスに関与しています。

独自性

チロシル-グルタミル-チロシル-グルタミン酸は、その特定の配列とチロシンとグルタミン酸の両方の残基の存在によってユニークです。この組み合わせにより、さまざまな化学反応に関与し、さまざまな分子標的と相互作用することができ、研究と工業用途の貴重な化合物になります。

類似化合物との比較

Similar Compounds

Tyrosyl-glutamate: A dipeptide composed of tyrosine and glutamate, known for its role in protein digestion and cell signaling.

Glutamyl-tyrosine: Another dipeptide with similar properties and functions.

Tyrosyl-tyrosine: A dipeptide composed of two tyrosine residues, involved in various biochemical processes.

Uniqueness

Tyrosyl-glutamyl-tyrosyl-glutamic acid is unique due to its specific sequence and the presence of both tyrosine and glutamic acid residues. This combination allows it to participate in diverse chemical reactions and interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

特性

分子式 |

C28H34N4O11 |

|---|---|

分子量 |

602.6 g/mol |

IUPAC名 |

2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C28H34N4O11/c29-19(13-15-1-5-17(33)6-2-15)25(39)30-20(9-11-23(35)36)26(40)32-22(14-16-3-7-18(34)8-4-16)27(41)31-21(28(42)43)10-12-24(37)38/h1-8,19-22,33-34H,9-14,29H2,(H,30,39)(H,31,41)(H,32,40)(H,35,36)(H,37,38)(H,42,43) |

InChIキー |

BAAVRTJSLCSMNM-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)

![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)

![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)

![4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol](/img/structure/B12294132.png)

![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)

![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)